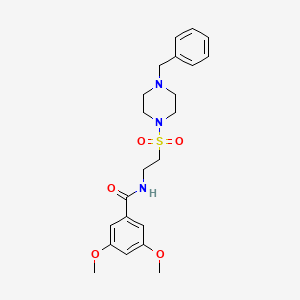
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H29N3O5S and its molecular weight is 447.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzamide core with a sulfonyl group linked to a piperazine moiety. The presence of methoxy groups on the aromatic ring enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Formula: C_{20}H_{26}N_{2}O_{4}S
Molecular Weight: 394.50 g/mol
Anticonvulsant Activity
Research has indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, derivatives of piperazine have been shown to interact with voltage-gated sodium channels, which play a crucial role in neuronal excitability and seizure activity. A study demonstrated that various piperazine derivatives were evaluated for their anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice .
| Compound | MES Activity (mg/kg) | PTZ Activity (mg/kg) |
|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | 300 |
| N-(4-benzylpiperazin-1-yl)-acetamide | 200 | 150 |
The above table summarizes the MES and PTZ activities observed for selected analogs. The results suggest that structural modifications, such as the introduction of a benzylpiperazine moiety, can enhance anticonvulsant efficacy.
Neuropharmacological Effects
In addition to anticonvulsant properties, compounds similar to this compound have been studied for their neuropharmacological effects. For example, piperazine derivatives have been shown to exhibit anxiolytic and antidepressant activities through modulation of serotonin and dopamine receptors .
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems:
- Serotonin Receptor Interaction: Piperazine derivatives often show affinity for serotonin receptors (5-HT), which are implicated in mood regulation and anxiety.
- Dopamine Receptor Modulation: The interaction with dopamine receptors may contribute to both the anxiolytic and potential antipsychotic effects observed in related compounds.
- Sodium Channel Blockade: Similar compounds have demonstrated the ability to block voltage-gated sodium channels, thereby stabilizing neuronal membranes and reducing excitability.
Case Studies
Several studies have highlighted the efficacy of piperazine derivatives in animal models:
- Study A: Investigated the effects of a related benzylpiperazine compound on seizure thresholds in rats. Results indicated a significant increase in seizure threshold at doses of 50 mg/kg.
- Study B: Evaluated the anxiolytic effects of a structurally similar compound in a chronic stress model. The compound significantly reduced anxiety-like behaviors as measured by the elevated plus maze test.
Propiedades
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-14-19(15-21(16-20)30-2)22(26)23-8-13-31(27,28)25-11-9-24(10-12-25)17-18-6-4-3-5-7-18/h3-7,14-16H,8-13,17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITNOAXXYHNEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













